molecular formula C25H28O6 B12445116 1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Cat. No.: B12445116
M. Wt: 424.5 g/mol
InChI Key: VMMZAMVBGQWOHT-UHFFFAOYSA-N
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Description

(1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two dimethoxyphenyl groups and a hepta-1,6-diene-3,5-dione backbone, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the dimethoxyphenyl intermediates, followed by their coupling with the hepta-1,6-diene-3,5-dione backbone under controlled conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The dimethoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE include:

  • (1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4-CYCLOBUTYLMETHYL-1,6-HEPTADIENE-3,5-DIONE
  • (1E,6E)-4-(CYCLOBUTYLMETHYL)-1,7-BIS(3,4-DIMETHOXYPHENYL)-1,6-HEPTADIENE-3,5-DIONE

Uniqueness

The uniqueness of (1E,6E)-1,7-BIS(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYLHEPTA-1,6-DIENE-3,5-DIONE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMZAMVBGQWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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